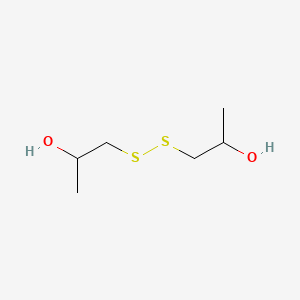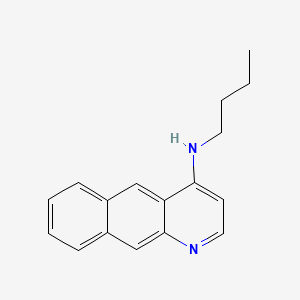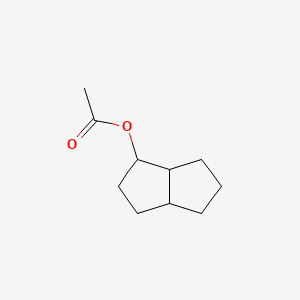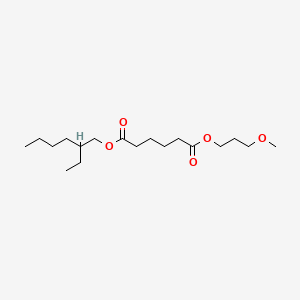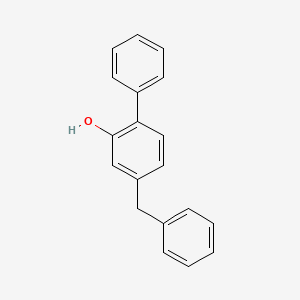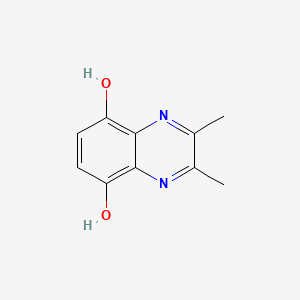
Propanedioic acid, bromonitro-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanedioic acid, bromonitro-, dimethyl ester is a chemical compound with the molecular formula C5H7BrNO6. It is also known as dimethyl bromonitromalonate. This compound is a derivative of malonic acid, where the hydrogen atoms are replaced by bromine and nitro groups, and the carboxylic acid groups are esterified with methanol.
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, bromonitro-, dimethyl ester can be synthesized through the bromination and nitration of dimethyl malonate. The process involves the following steps:
Bromination: Dimethyl malonate is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Propanedioic acid, bromonitro-, dimethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: Dimethyl aminomalonate.
Hydrolysis: Malonic acid derivatives.
科学研究应用
Propanedioic acid, bromonitro-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of propanedioic acid, bromonitro-, dimethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine and nitro groups are electron-withdrawing, making the compound susceptible to nucleophilic attack. The ester groups can undergo hydrolysis to release malonic acid derivatives, which can further participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without bromine and nitro groups.
Diethyl malonate: An ester of malonic acid with ethyl groups instead of methyl groups.
Dimethyl bromomalonate: Similar to propanedioic acid, bromonitro-, dimethyl ester but without the nitro group.
Uniqueness
This compound is unique due to the presence of both bromine and nitro groups, which impart distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
属性
CAS 编号 |
42065-96-3 |
|---|---|
分子式 |
C5H6BrNO6 |
分子量 |
256.01 g/mol |
IUPAC 名称 |
dimethyl 2-bromo-2-nitropropanedioate |
InChI |
InChI=1S/C5H6BrNO6/c1-12-3(8)5(6,7(10)11)4(9)13-2/h1-2H3 |
InChI 键 |
YPMNOEXMHNLZGH-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C(=O)OC)([N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


